ERAP1-IN-3 vs. ERAP1-IN-1 and ERAP1-IN-2: >100-Fold Superior Biochemical Potency
ERAP1-IN-3 exhibits sub-nanomolar potency against ERAP1 (pIC50 = 8.6, equivalent to IC50 ≈ 2.5 nM) [1]. In contrast, ERAP1-IN-1 (IC50 = 0.4 μM) and ERAP1-IN-2 (IC50 = 1.72 μM) demonstrate micromolar potency. This represents a >160-fold and >680-fold improvement in biochemical inhibition, respectively.
| Evidence Dimension | ERAP1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | pIC50 = 8.6 (IC50 ≈ 2.5 nM) |
| Comparator Or Baseline | ERAP1-IN-1: IC50 = 0.4 μM (400 nM); ERAP1-IN-2: IC50 = 1.72 μM (1720 nM) |
| Quantified Difference | ERAP1-IN-3 is >160-fold more potent than ERAP1-IN-1 and >680-fold more potent than ERAP1-IN-2 |
| Conditions | Recombinant ERAP1 enzymatic assay using L-AMC fluorogenic substrate; Hap2 allotype |
Why This Matters
For applications requiring maximal target engagement at low compound concentrations—such as immunopeptidome profiling or high-throughput screening—ERAP1-IN-3's sub-nanomolar potency minimizes off-target effects and reduces compound consumption.
- [1] Hryczanek RP, et al. ACS Med Chem Lett. 2024;15(12):2107-2114. View Source
